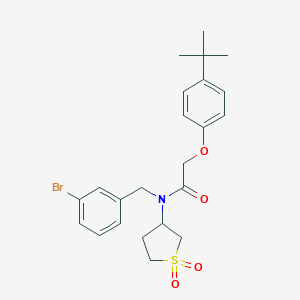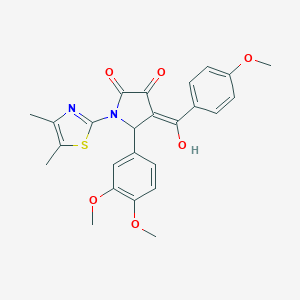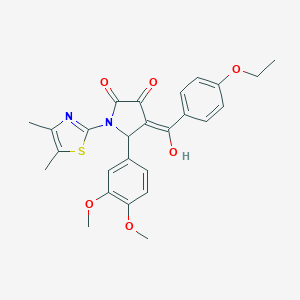
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, also known as DT-010, is a synthetic compound with potential therapeutic applications in the field of medicine.
作用机制
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide exerts its therapeutic effects through multiple mechanisms of action. It inhibits the activity of various enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and protein kinase C. It also activates the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
实验室实验的优点和局限性
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. It is also stable and can be easily stored and transported. However, one limitation is the low solubility of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide in clinical trials.
合成方法
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is synthesized through a series of chemical reactions involving the condensation of 3-methyl-4-hydroxy coumarin with 4-isopropylbenzylamine, followed by the reaction with thionyl chloride and tetrahydrothiophene-1,1-dioxide. The final product is obtained through the reaction of the intermediate with N,N-dimethylformamide dimethylacetal and acetic anhydride.
科学研究应用
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Other areas of research include its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
属性
产品名称 |
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide |
|---|---|
分子式 |
C26H29NO5S |
分子量 |
467.6 g/mol |
IUPAC 名称 |
N-(1,1-dioxothiolan-3-yl)-6,8-dimethyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H29NO5S/c1-16(2)20-7-5-19(6-8-20)14-27(21-9-10-33(30,31)15-21)26(29)24-13-23(28)22-12-17(3)11-18(4)25(22)32-24/h5-8,11-13,16,21H,9-10,14-15H2,1-4H3 |
InChI 键 |
OBAOWCRZOBCQSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265089.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265090.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-6,7-dihydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265093.png)
![2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265095.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265096.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)
![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)



![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)